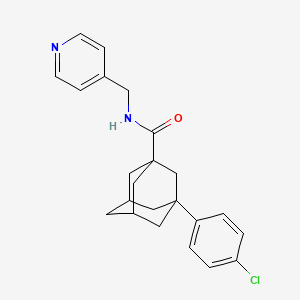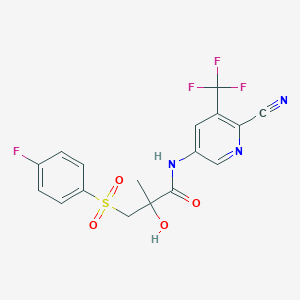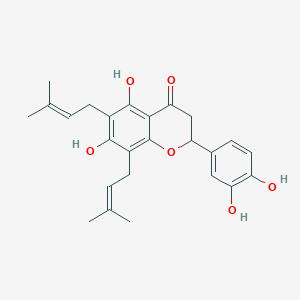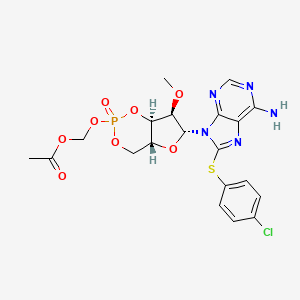
ABC294640
概要
説明
オパガニブは、ABC294640としても知られており、スフィンゴシンキナーゼ2の選択的阻害剤です。この化合物は、腫瘍学、炎症、ウイルス感染など、さまざまな分野における潜在的な治療応用から、大きな注目を集めています。オパガニブは、さまざまな種類の癌、炎症性疾患、COVID-19などのウイルス感染の治療における有効性を研究されている治験薬です .
製法
合成経路と反応条件
オパガニブの合成には、いくつかの重要なステップが含まれます。出発物質は通常、アダマンタン誘導体であり、必要な官能基を導入するために一連の反応が行われます。合成経路には、以下のステップが含まれます。
アダマンタンコアの形成: アダマンタンコアは、一連の環化反応によって合成されます。
カルボキサミド基の導入: カルボキサミド基は、アミドカップリング反応によって導入されます。
塩素化: 芳香環は、適切な塩素化剤を使用して塩素化されます。
ピリジン置換: ピリジン環は、求核置換反応によって導入されます。
反応条件には、通常、ジクロロメタンやテトラヒドロフランなどの有機溶媒の使用が含まれ、反応は酸化を防ぐために不活性雰囲気下で行われます .
工業生産方法
オパガニブの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、継続的な流れ反応器と自動化されたシステムの使用が含まれ、品質と収率の一貫性を確保します。 このプロセスは、廃棄物を最小限に抑え、生産の環境への影響を軽減するように設計されています .
科学的研究の応用
Opaganib has a wide range of scientific research applications:
Oncology: Opaganib is being studied for its potential to inhibit tumor growth and enhance the efficacy of other cancer treatments. .
Viral Infections: Opaganib has demonstrated antiviral activity against viruses such as SARS-CoV-2, the virus responsible for COVID-19.
Radioprotection: Opaganib has shown potential as a radioprotective agent, protecting against radiation-induced damage in preclinical studies.
作用機序
オパガニブは、スフィンゴシンキナーゼ2を選択的に阻害することによって、その効果を発揮します。この阻害は、細胞の増殖、移動、免疫細胞のトラフィックなどのさまざまな細胞プロセスに関与する脂質シグナル伝達分子であるスフィンゴシン1-リン酸の合成を阻害します。 スフィンゴシンキナーゼ2を阻害することによって、オパガニブはスフィンゴシン1-リン酸のレベルを低下させ、それによってこれらの細胞プロセスを調節し、治療効果を発揮します .
類似の化合物との比較
オパガニブは、スフィンゴシンキナーゼ2の選択的阻害においてユニークです。類似の化合物には、以下が含まれます。
フィンゴリモド: 別のスフィンゴシンキナーゼ阻害剤ですが、スフィンゴシンキナーゼ1とスフィンゴシンキナーゼ2を標的としています。
シポニモド: スフィンゴシン1-リン酸受容体選択的モジュレーターです。
オザニモド: 別のスフィンゴシン1-リン酸受容体モジュレーターです。
オパガニブのユニークさは、スフィンゴシンキナーゼ2の選択的阻害にあり、これは癌、炎症、ウイルス感染に関与する特定の経路を標的とするための有望な候補となっています .
Safety and Hazards
Opaganib is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . In a phase I study, Opaganib was well tolerated up to a dose of 750 mg BID. The most common possibly related adverse event (AE) was decreased neutrophil counts .
将来の方向性
Opaganib has shown promise in various areas. It has demonstrated anti-SARS-CoV-2 activity in studies and is currently being investigated against COVID-19 . It has also shown potential therapeutic activity in patients with relapsed/refractory multiple myeloma . Furthermore, Opaganib has been selected by the U.S. Government’s Radiation and Nuclear Countermeasures Program for the nuclear medical countermeasures product development pipeline as a potential treatment for ARS .
生化学分析
Biochemical Properties
ABC294640 interacts with SphK2, an enzyme that plays a crucial role in sphingolipid metabolism . By inhibiting SphK2, this compound disrupts the balance of sphingolipids within cells, leading to a decrease in sphingosine-1-phosphate (S1P) and an increase in ceramide . These changes in sphingolipid levels can influence various biochemical reactions within the cell .
Cellular Effects
This compound has been shown to inhibit the growth of cancer cells and induce apoptosis . It achieves this by inhibiting the activity of SphK2, leading to a decrease in S1P, a lipid signaling molecule known to promote cell proliferation and survival . Additionally, this compound has been found to influence cell signaling pathways, inhibiting AKT-S6K1 signaling while activating JNK signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with SphK2. By inhibiting SphK2, this compound prevents the conversion of sphingosine to S1P . This leads to an accumulation of ceramide, a pro-apoptotic molecule, and a decrease in S1P, a pro-survival molecule . These changes at the molecular level can trigger apoptosis and inhibit cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to cause changes in sphingolipid levels over time . Administration of this compound results in a decrease in S1P levels within the first 12 hours, with levels returning to baseline at 24 hours .
Dosage Effects in Animal Models
In animal models, oral administration of this compound has been shown to significantly inhibit tumor growth . For example, in a study involving HT-29 xenografts in nude mice, this compound administration led to a significant reduction in tumor volume .
Metabolic Pathways
This compound is involved in the sphingolipid metabolic pathway . By inhibiting SphK2, it disrupts the conversion of sphingosine to S1P, leading to changes in the levels of these key sphingolipids . This can have various effects on metabolic flux and metabolite levels within the cell .
Subcellular Localization
Given its role as a SphK2 inhibitor, it is likely that it localizes to the sites of SphK2 activity within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of opaganib involves several key steps. The starting material is typically an adamantane derivative, which undergoes a series of reactions to introduce the necessary functional groups. The synthetic route includes the following steps:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction.
Chlorination: The aromatic ring is chlorinated using a suitable chlorinating agent.
Pyridine Substitution: The pyridine ring is introduced through a nucleophilic substitution reaction.
The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of opaganib follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to minimize waste and reduce the environmental impact of the production .
化学反応の分析
反応の種類
オパガニブは、以下を含むいくつかの種類の化学反応を起こします。
酸化: オパガニブは、酸化されてさまざまな酸化された誘導体を形成することができます。
還元: 還元反応は、分子の官能基を修飾するために使用できます。
置換: 求核置換反応は、芳香環にさまざまな置換基を導入するために一般的に使用されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 求核置換反応では、通常、水素化ナトリウムや炭酸カリウムなどの試薬が使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物には、修飾された官能基を持つさまざまなオパガニブ誘導体が含まれ、それらはさらなる研究と応用に使用できます .
科学研究の応用
オパガニブには、幅広い科学研究の応用があります。
腫瘍学: オパガニブは、腫瘍の増殖を阻害し、他の癌治療の有効性を高める可能性について研究されています。 .
炎症: オパガニブは抗炎症作用があり、肺線維症や炎症性腸疾患などの状態における炎症を軽減する能力について調査されています.
ウイルス感染症: オパガニブは、COVID-19の原因となるウイルスであるSARS-CoV-2などのウイルスに対して抗ウイルス活性を示しました。
類似化合物との比較
Opaganib is unique in its selective inhibition of sphingosine kinase-2. Similar compounds include:
Fingolimod: Another sphingosine kinase inhibitor, but it targets sphingosine kinase-1 and sphingosine kinase-2.
Siponimod: A selective sphingosine-1-phosphate receptor modulator.
Ozanimod: Another sphingosine-1-phosphate receptor modulator.
Opaganib’s uniqueness lies in its selective inhibition of sphingosine kinase-2, which makes it a promising candidate for targeting specific pathways involved in cancer, inflammation, and viral infections .
特性
IUPAC Name |
3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O/c24-20-3-1-19(2-4-20)22-10-17-9-18(11-22)13-23(12-17,15-22)21(27)26-14-16-5-7-25-8-6-16/h1-8,17-18H,9-15H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOTVXGYTWCKQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318727 | |
| Record name | Opaganib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Opaganib selectively inhibits [sphingosine kinase-2 (SK2)](https://go.drugbank.com/polypeptides/Q9NRA0). This inhibition blocks the synthesis of sphingosine 1-phosphate (S1P) and its activities (which includes regulation of fundamental biological processes such as cell proliferation, migration, immune cell trafficking, angiogenesis, immune-modulation, and suppression of innate immune responses from T-cells). This drug has dual anti-inflammatory and antiviral activity targeting a host cell component and is unaffected by viral mutation, contributing to minimization of the likelihood of resistance. It is currently being investigated against COVID-19 as it has demonstrated anti-SARS-CoV-2 activity in studies. | |
| Record name | Opaganib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
915385-81-8 | |
| Record name | Opaganib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915385-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Opaganib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Opaganib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OPAGANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRG21OQ517 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)


![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)





![3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione](/img/structure/B605026.png)
